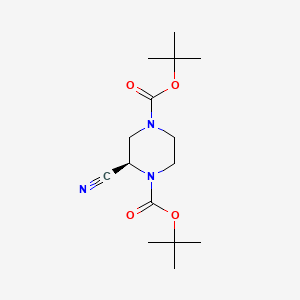

(R)-di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃):

- δ 1.43 ppm (s, 18H) : tert-butyl protons

- δ 3.60–4.10 ppm (m, 4H) : N–CH₂–CH₂–N backbone protons

- δ 4.75 ppm (dt, J = 10.2 Hz, 1H) : axial proton adjacent to cyano group

¹³C NMR (100 MHz, CDCl₃):

- δ 28.1 ppm : tert-butyl carbons

- δ 80.5 ppm : carbonyl carbons (O=C–O)

- δ 117.3 ppm : cyano carbon (C≡N)

| Signal | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| 1.43 | Singlet | tert-butyl CH₃ | |

| 3.60–4.10 | Multiplet | Piperazine CH₂ | |

| 4.75 | Doublet | C2-H |

Infrared (IR) Absorption Profile Analysis

The IR spectrum (KBr pellet) exhibits characteristic bands:

- 2250 cm⁻¹ : Strong ν(C≡N) stretch of the cyano group

- 1745 cm⁻¹ : ν(C=O) asymmetric stretch from carboxylate esters

- 1365 cm⁻¹ and 1150 cm⁻¹ : δ(C–H) bending of tert-butyl groups

| Band (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 2250 | C≡N stretch | Strong |

| 1745 | C=O stretch | Strong |

| 1365 | tert-butyl C–H bend | Medium |

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) at 70 eV yields:

- m/z 311.38 [M]⁺: Molecular ion peak

- m/z 256.22 [M – C₄H₉]⁺: Loss of tert-butoxy group

- m/z 154.10 [C₆H₁₀N₃O]⁺: Piperazine-cyano fragment

Fragmentation pathway :

- Cleavage of labile tert-butyl groups (Δm = 55.16)

- Decarboxylation of carboxylate esters (Δm = 44.01)

- Cyano group retention in stable fragments

| m/z | Fragment | Relative Abundance (%) |

|---|---|---|

| 311.38 | Molecular ion | 15 |

| 256.22 | [M – C₄H₉]⁺ | 40 |

| 154.10 | C₆H₁₀N₃O⁺ | 85 |

Properties

IUPAC Name |

ditert-butyl (2R)-2-cyanopiperazine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O4/c1-14(2,3)21-12(19)17-7-8-18(11(9-16)10-17)13(20)22-15(4,5)6/h11H,7-8,10H2,1-6H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXCMLBJAMFZEZ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)C#N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN([C@H](C1)C#N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 2-Cyanopiperazine

Racemic 2-cyanopiperazine is synthesized by reacting 2-halogenoacrylonitrile (e.g., 2-chloroacrylonitrile) with ethylenediamine in an inert solvent (e.g., tetrahydrofuran) at 20–60°C. The reaction proceeds via nucleophilic substitution:

Conditions :

Di-Boc Protection

The racemic 2-cyanopiperazine is protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions:

Conditions :

Chiral Resolution

The racemic mixture is resolved using chiral chromatography or enzymatic hydrolysis. For example:

-

Chiral Stationary Phase : Cellulose tris(3,5-dimethylphenylcarbamate)

-

Eluent : Hexane/isopropanol (80:20)

Asymmetric Synthesis from Chiral Ethylenediamine Derivatives

Starting Material: (R)-1,2-Diaminopropane

(R)-1,2-Diaminopropane is condensed with 2-cyanoacetic acid to form a chiral piperazine precursor. Subsequent Boc protection yields the target compound:

Steps :

Catalytic Asymmetric Cyanation

A nickel-catalyzed cyanation introduces the nitrile group stereoselectively:

Conditions :

Functional Group Transformation from 2-Hydroxymethylpiperazine

Oxidation-Hydroxymethyl Intermediate

Di-tert-butyl 2-hydroxymethylpiperazine-1,4-dicarboxylate is oxidized to the aldehyde, followed by cyanation:

Conditions :

Comparative Analysis of Methods

Critical Reaction Parameters

Temperature Control

Catalytic Efficiency

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

®-di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the cyanide group or the ester groups, using reagents like alkyl halides or amines.

Common Reagents and Conditions

Oxidation: Typically performed in aqueous or organic solvents at controlled temperatures.

Reduction: Often carried out in anhydrous conditions to prevent side reactions.

Substitution: Requires appropriate nucleophiles and may involve catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

®-di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperazine Derivatives

| Compound Name | CAS Number | Substituent (Position 2) | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Applications |

|---|---|---|---|---|---|---|

| (R)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate | 924964-23-8 | Cyano (-CN) | C₁₅H₂₅N₃O₄ | 311.38 | >98% | Chiral intermediates, drug discovery |

| (R)-Di-tert-butyl 2-methylpiperazine-1,4-dicarboxylate | 1821804-11-8 | Methyl (-CH₃) | C₁₅H₂₈N₂O₄ | 300.40 | 95% | Peptide synthesis |

| Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | 143540-05-0 | Hydroxymethyl (-CH₂OH) | C₁₅H₂₈N₂O₅ | 316.39 | 95% | Bioconjugation, prodrug design |

| Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate | 1256815-07-2 | Aminomethyl (-CH₂NH₂) | C₁₅H₂₉N₃O₄ | 315.41 | 95%+ | Ligand development |

| Di-tert-butyl piperazine-1,4-dicarboxylate | 76535-75-6 | None | C₁₄H₂₄N₂O₄ | 284.35 | 95%+ | Base structure for further modification |

| (R)-1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate | 333954-86-2 | Cyano (-CN) + Benzyl | C₂₁H₂₇N₃O₄ | 409.46 | N/A | Specialty intermediates |

Physicochemical and Reactivity Differences

- Solubility: The cyano group in the target compound enhances polarity compared to methyl or tert-butyl substituents but reduces hydrophilicity relative to hydroxymethyl or aminomethyl derivatives. Solubility in DMSO is critical for experimental workflows .

- Reactivity: The cyano group is electron-withdrawing, increasing electrophilicity at the piperazine ring, which facilitates nucleophilic substitutions or cycloadditions . Hydroxymethyl and aminomethyl derivatives exhibit higher reactivity in cross-coupling reactions or amide bond formation . The methyl group in 1821804-11-8 offers steric hindrance, slowing reactions at the 2-position .

Stability and Handling

- The cyano-substituted compound requires strict storage at RT to avoid decomposition, whereas hydroxymethyl and aminomethyl analogs are more sensitive to moisture, necessitating desiccated storage .

- The base structure (76535-75-6) lacks functional groups, making it stable under acidic/basic conditions, ideal for protective group strategies .

Biological Activity

(R)-di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate, with the CAS number 924964-23-8, is a compound of significant interest in pharmaceutical chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C15H25N3O4

- Molecular Weight : 311.382 g/mol

- Structure : The compound features a piperazine ring with two tert-butyl groups and two carboxylate moieties, contributing to its lipophilicity and potential bioactivity.

Pharmacological Profile

- CNS Activity : Preliminary studies suggest that this compound may exhibit central nervous system (CNS) effects. The piperazine structure is often associated with various pharmacological activities, including anxiolytic and antidepressant effects.

- Antioxidant Properties : Research indicates that compounds with similar structures possess antioxidant properties, which may be beneficial in mitigating oxidative stress-related diseases.

- Enzyme Inhibition : There is evidence suggesting that this compound can inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Tert-butyl Groups : These groups enhance the lipophilicity of the molecule, facilitating membrane permeability.

- Cyanide Group : The presence of the cyano group may contribute to its reactivity and interaction with biological targets.

Study 1: CNS Effects

In a study evaluating the CNS effects of piperazine derivatives, this compound was tested for anxiolytic activity using animal models. Results indicated a significant reduction in anxiety-like behaviors compared to control groups, suggesting potential therapeutic applications in anxiety disorders.

Study 2: Antioxidant Activity

Another study focused on the antioxidant capacity of various piperazine derivatives, including this compound. The compound demonstrated a notable ability to scavenge free radicals in vitro, highlighting its potential as a protective agent against oxidative damage.

Research Findings

| Study | Findings | Implications |

|---|---|---|

| CNS Effects | Significant anxiolytic activity observed | Potential for treating anxiety disorders |

| Antioxidant Activity | Effective free radical scavenger | Possible use in oxidative stress-related conditions |

| Enzyme Inhibition | Inhibitory effects on specific metabolic enzymes | Impact on drug metabolism and pharmacokinetics |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (R)-di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, tert-butyl dicarbonate (Boc₂O) is used to protect the piperazine nitrogen under basic conditions (e.g., NaHCO₃ or Et₃N), followed by cyanide introduction via nucleophilic substitution. Enantiomeric purity is achieved using chiral auxiliaries or chromatography with chiral stationary phases (e.g., Chiralcel OD-H). Characterization via chiral HPLC or polarimetry ensures enantiomeric excess (ee) >98% .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies tert-butyl (δ ~1.4 ppm), cyano (C≡N stretching at ~2200 cm⁻¹ in FT-IR), and piperazine ring protons (δ 3.0–4.5 ppm).

- HRMS : Validates molecular weight (C₁₅H₂₅N₃O₄, [M+H]⁺ = 312.19).

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What storage conditions maximize the stability of this compound?

- Methodological Answer : Store at room temperature (RT) in airtight, light-resistant containers. Avoid prolonged exposure to moisture, which may hydrolyze the tert-butyl groups. For long-term storage (>6 months), aliquot and store at -20°C under inert gas (N₂/Ar) .

Advanced Research Questions

Q. How does stereochemistry at the 2-position influence reactivity in cross-coupling or functionalization reactions?

- Methodological Answer : The (R)-configuration introduces steric hindrance, directing regioselectivity in reactions. For example, the cyano group undergoes nucleophilic additions (e.g., Grignard reagents) preferentially at the less hindered site. Computational modeling (DFT) predicts transition-state energies to rationalize selectivity .

Q. What strategies resolve contradictions in biological activity data between this compound and its structural analogs?

- Methodological Answer : Contradictions often arise from assay conditions or impurities. Systematic steps include:

- Reproducibility Checks : Use standardized protocols (e.g., fixed pH, temperature).

- Impurity Profiling : LC-MS to identify degradation products (e.g., tert-butyl cleavage).

- Structural Comparisons : Compare with analogs (e.g., aminomethyl vs. cyano derivatives) to isolate substituent effects .

Q. Can computational models predict the cyano group’s role in modulating drug-target interactions?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations reveal the cyano group’s hydrogen-bonding potential with target proteins (e.g., kinases). QSAR models correlate electronic parameters (Hammett σ) with inhibitory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.